Hex-5-ynyl-imino-methyl-oxo-lambda6-sulfane
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Overview
Description
Hex-5-ynyl-imino-methyl-oxo-lambda6-sulfane is a chemical compound with the molecular formula C7H13NOS and a molecular weight of 159.25 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H13NOS . For a more detailed structural analysis, you may want to use a molecular viewer tool like MolView .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the thermal stability of these compounds and their potential for base-induced chemiluminescence, offering insights into the development of novel chemiluminescent materials (Watanabe et al., 2010).
Sulfoxaflor Discovery : The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, highlights the application of sulfoximine functional groups in developing broad-spectrum insecticides. This research underlines the importance of sulfur-containing compounds in agricultural chemistry (Zhu et al., 2011).
Safe Oxidation Techniques : The development of safe oxidation techniques for converting sulfides into sulfoxides using stabilized formulations of λ^5-iodanes exemplifies the advancements in synthetic chemistry for producing sulfoxides, a class of compounds with significant chemical and pharmaceutical applications (Ozanne-Beaudenon & Quideau, 2006).
Safety and Hazards
Properties
IUPAC Name |
hex-5-ynyl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-3-4-5-6-7-10(2,8)9/h1,8H,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKQBIIIRWYDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCCCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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